molecular formula C10H13ClN2O5 B13382820 1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13382820
M. Wt: 276.67 g/mol
InChI Key: VOLNMMPJJDPQDE-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorinated oxolane ring and a pyrimidine dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione typically involves multiple stepsThe final step involves the formation of the pyrimidine dione ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. The scalability of the process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with varying substituents on the oxolane and pyrimidine rings. Examples include:

Uniqueness

What sets 1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13ClN2O5

Molecular Weight

276.67 g/mol

IUPAC Name

1-[3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)

InChI Key

VOLNMMPJJDPQDE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl

Origin of Product

United States

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